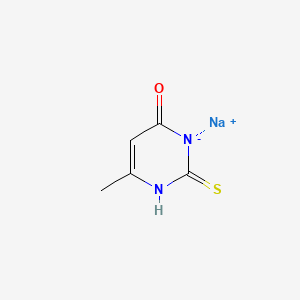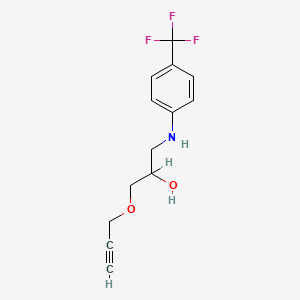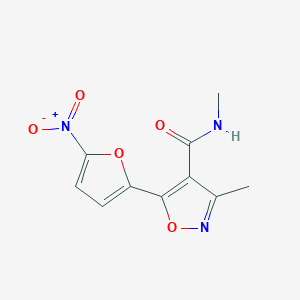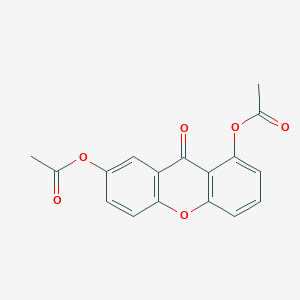
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthen-9-one, 1,7-bis(acetyloxy)-: is a derivative of xanthone, a class of oxygenated heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is characterized by the presence of two acetyloxy groups at the 1 and 7 positions of the xanthone core, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- typically involves the acetylation of 9H-xanthen-9-one. One common method is the reaction of 9H-xanthen-9-one with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, often involves large-scale acetylation processes. These processes are optimized for high yield and purity, using efficient catalysts and controlled reaction conditions .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
Chemistry: In chemistry, 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. These activities are attributed to the xanthone core and the presence of acetyloxy groups .
Medicine: Research has shown that xanthone derivatives, including 9H-Xanthen-9-one, 1,7-bis(acetyloxy)-, may have therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Their ability to modulate biological pathways makes them promising candidates for drug development .
Industry: In industry, the compound is used in the production of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- involves its interaction with cellular targets and pathways. The compound can modulate oxidative stress and inflammation by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins . Additionally, its structure allows it to interact with various enzymes and receptors, influencing cellular processes and signaling pathways .
相似化合物的比较
9H-Xanthen-9-one: The parent compound without acetyloxy groups.
1,3,7-Trihydroxyxanthone: A xanthone derivative with hydroxyl groups at positions 1, 3, and 7.
α-Mangostin: A naturally occurring xanthone with multiple hydroxyl and methoxy groups.
Comparison: 9H-Xanthen-9-one, 1,7-bis(acetyloxy)- is unique due to the presence of acetyloxy groups, which can enhance its chemical reactivity and biological activity compared to other xanthone derivatives. The acetyloxy groups can be easily modified, allowing for the synthesis of a wide range of derivatives with diverse properties .
属性
CAS 编号 |
13739-05-4 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC 名称 |
(8-acetyloxy-9-oxoxanthen-2-yl) acetate |
InChI |
InChI=1S/C17H12O6/c1-9(18)21-11-6-7-13-12(8-11)17(20)16-14(22-10(2)19)4-3-5-15(16)23-13/h3-8H,1-2H3 |
InChI 键 |
YNOWOHHXCHETHN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


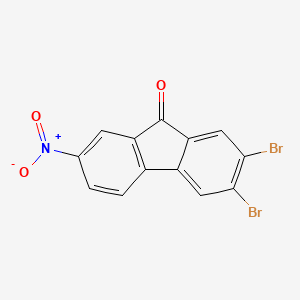

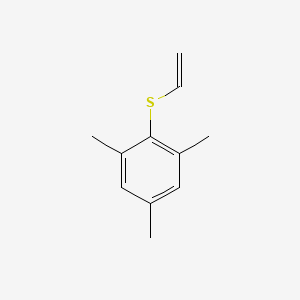

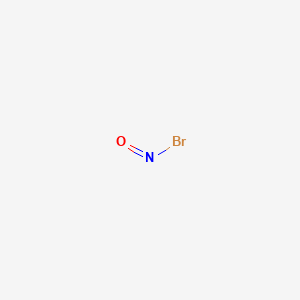
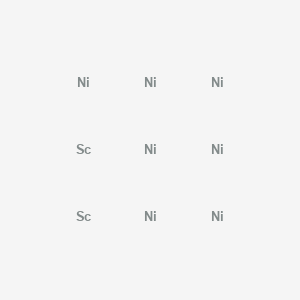
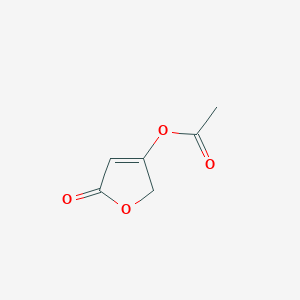

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)

